molecular formula C6H4FNO3 B11917859 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid

6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid

Cat. No.: B11917859
M. Wt: 157.10 g/mol
InChI Key: JDQJBDOXCKIWEG-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-1H-pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of a fluorine atom in the pyridine ring enhances its reactivity and stability, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the carboxylic acid and oxo groups.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-oxo-1H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxo and hydroxy derivatives .

Scientific Research Applications

6-Fluoro-2-oxo-1H-pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

    2-Fluoropyridine: Another fluorinated pyridine derivative with similar reactivity but different applications.

    3-Fluoropyridine: Similar structure but with the fluorine atom in a different position, leading to different chemical properties.

    4-Fluoropyridine: Another positional isomer with distinct reactivity and applications.

Uniqueness: 6-Fluoro-2-oxo-1H-pyridine-3-carboxylic acid is unique due to the presence of both the fluorine atom and the oxo group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for specific applications in drug development and industrial chemistry .

Properties

IUPAC Name

6-fluoro-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-2-1-3(6(10)11)5(9)8-4/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQJBDOXCKIWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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